Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(phenylmethyl)amino]-, ethyl ester
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Overview
Description
Ethyl 2-(benzylamino)-3,3,3-trifluoro-2-(phenylformamido)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzylamino)-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves the following steps:
Formation of the Ester Backbone: The ester backbone can be formed by the reaction of an appropriate carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination and Formamidation: The benzylamino and phenylformamido groups can be introduced through nucleophilic substitution reactions using benzylamine and phenyl isocyanate, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its unique chemical properties, it can be explored as a potential drug candidate for various therapeutic applications.
Biological Probes: The compound can be used as a probe to study biological processes involving esterases and other enzymes.
Industry:
Perfumes and Flavors: Its ester backbone makes it suitable for use in the fragrance and flavor industry.
Materials Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol.
Receptor Binding: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence metabolic pathways involving ester hydrolysis and amide bond formation.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar backbone but lacking the trifluoromethyl and amide groups.
Methyl butyrate: Another ester with a different alkyl group and no trifluoromethyl group.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Amide Groups: The benzylamino and phenylformamido groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C19H19F3N2O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-(benzylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H19F3N2O3/c1-2-27-17(26)18(19(20,21)22,23-13-14-9-5-3-6-10-14)24-16(25)15-11-7-4-8-12-15/h3-12,23H,2,13H2,1H3,(H,24,25) |
InChI Key |
LQAQMULZKGRQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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